

An In-Depth Technical Guide to 6-Ethylchroman-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Ethylchroman-4-one**

Cat. No.: **B2798518**

[Get Quote](#)

Abstract

6-Ethylchroman-4-one is a heterocyclic compound belonging to the chromanone class, characterized by a benzene ring fused to a dihydropyranone ring with an ethyl substituent.[\[1\]](#) Chromanones serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of **6-Ethylchroman-4-one**, tailored for researchers, chemists, and professionals in the field of drug development.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. **6-Ethylchroman-4-one** is a solid material under standard conditions, and its key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	6-Ethyl-2,3-dihydro-4H-chromen-4-one	N/A
CAS Number	58633-19-1	N/A
Molecular Formula	C ₁₁ H ₁₂ O ₂	[3]
Molecular Weight	176.21 g/mol	[3]
Appearance	Solid (Specific color not detailed)	[3]
InChI	1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3	[3]
MDL Number	MFCD03789268	[3]

Note: Properties such as melting point, boiling point, and solubility are not readily available in the searched literature and would require experimental determination.

Synthesis of Chroman-4-ones

The synthesis of the chroman-4-one scaffold is a well-established process in organic chemistry, often serving as the initial step for creating more complex derivatives.

General Synthetic Approach: Intramolecular Cyclization

A common and effective method for synthesizing chroman-4-ones involves a two-step process starting from a substituted phenol and a suitable carboxylic acid.[1]

- Friedel-Crafts Acylation: A phenol (e.g., resorcinol for a 7-hydroxy derivative) is reacted with a 3-halopropionic acid (e.g., 3-bromopropionic acid) in the presence of a Lewis acid catalyst like trifluoromethanesulfonic acid. This step forms a phenyl propanone intermediate.[1]
- Intramolecular Cyclization: The intermediate is then treated with a base, such as sodium hydroxide (NaOH), which facilitates an intramolecular Williamson ether synthesis (an SN2

reaction), leading to the closure of the dihydropyranone ring to form the chroman-4-one structure.[1]

While the specific synthesis of the 6-ethyl derivative is not detailed in the provided search results, a similar strategy starting from 4-ethylphenol would be a logical synthetic route.

Alternative Synthetic Routes

Other innovative methods for synthesizing the broader class of chromones (which can be reduced to chromanones) have been developed. One such method is an intramolecular Wittig reaction, which involves the cyclization of acylphosphoranes derived from O-acylsalicylic acids. [4] This approach offers a one-pot synthesis and can produce high yields.[4]

Spectroscopic and Analytical Characterization

Accurate characterization is critical for confirming the identity, purity, and structure of a synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

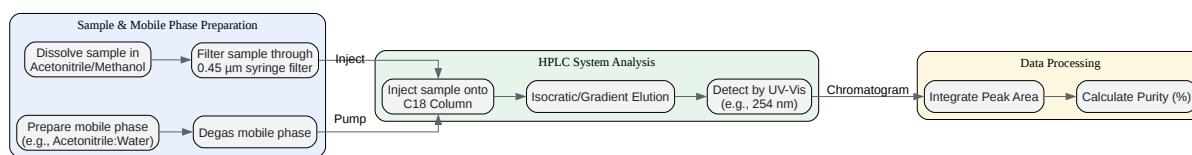
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[5] Although specific NMR data for **6-Ethylchroman-4-one** is not available, expected chemical shifts can be inferred from analogous structures reported in the literature.[6][7]

- ¹H NMR: Protons on the aromatic ring would appear in the downfield region (~7.0-8.0 ppm). The methylene protons of the dihydropyranone ring would likely appear as multiplets around 2.7 ppm (adjacent to the carbonyl) and 4.5 ppm (adjacent to the ether oxygen). The ethyl group would show a characteristic quartet and triplet in the upfield region (~1.2-2.7 ppm).
- ¹³C NMR: The carbonyl carbon (C-4) would be the most downfield signal, typically above 180 ppm.[1] Aromatic carbons would resonate between 100-165 ppm, while the aliphatic carbons of the ethyl group and the dihydropyranone ring would appear in the upfield region.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[5] For **6-Ethylchroman-4-one**, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch, expected in


the region of 1680-1700 cm^{-1} . Other expected signals include C-H stretches from the aromatic and aliphatic portions and C-O stretches from the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.^[5] For **6-Ethylchroman-4-one**, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z ratio corresponding to its molecular weight (176.21).

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: A typical workflow for purity analysis of **6-Ethylchroman-4-one** using HPLC.

- Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.^[9]
- Sample Preparation: Accurately weigh and dissolve the **6-Ethylchroman-4-one** sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μm filter to remove particulates.^[9]

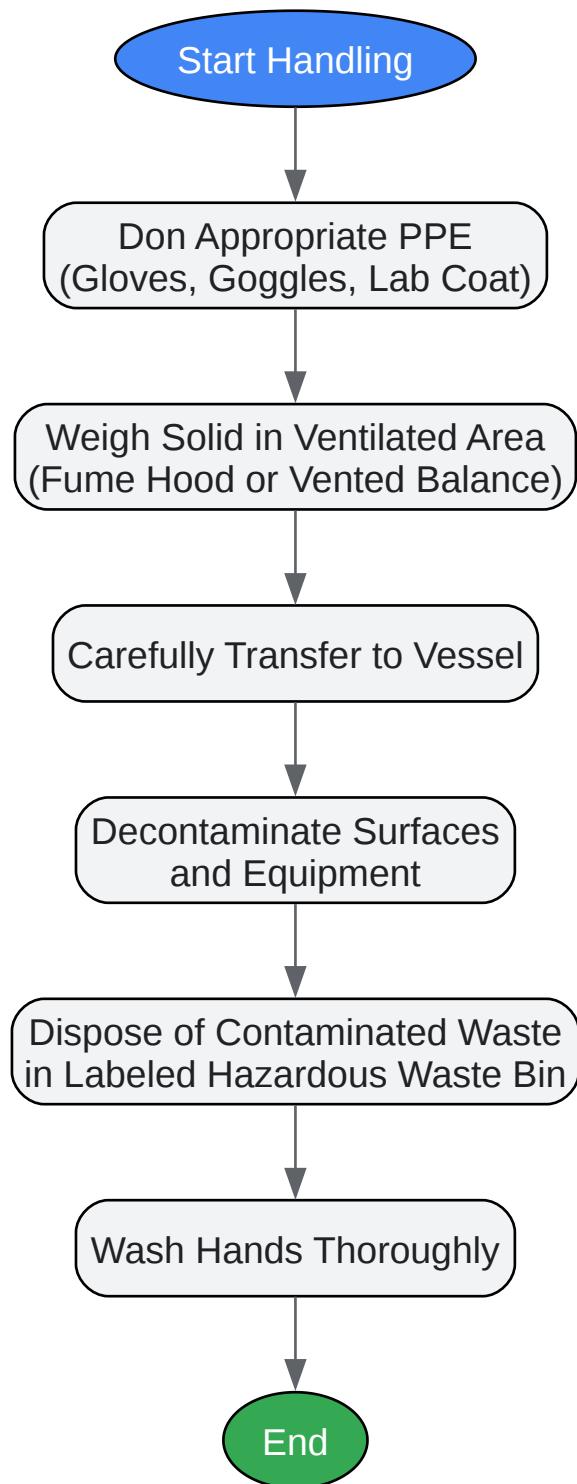
- Mobile Phase: Prepare a mobile phase, for example, an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[9]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 µL
 - Column Temperature: Ambient (e.g., 25 °C)
 - Detection Wavelength: A wavelength of maximum absorbance, likely around 254 nm or 295 nm, should be used.[9]
- Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for **6-Ethylchroman-4-one** is not detailed, guidelines can be established based on related compounds and general laboratory safety principles.[10][11]

Hazard Classification

6-Ethylchroman-4-one is classified with the GHS07 pictogram and the signal word "Warning". [3]


- Hazard Statement (H-code): H302 - Harmful if swallowed.[3]
- Precautionary Statements (P-codes): P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Protection Type	Specification	Rationale
Eye/Face	Safety glasses with side shields or chemical splash goggles.	Protects eyes from dust particles and accidental splashes. [10]
Hand	Chemical-resistant nitrile or neoprene gloves.	Prevents direct skin contact. [10]
Body	Standard laboratory coat.	Protects skin and clothing from contamination. [11]
Respiratory	Use in a well-ventilated area or chemical fume hood.	Minimizes inhalation of airborne dust particles. [11]

Handling and Storage Protocol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives | MDPI [mdpi.com]
- 2. 6-Ethylchroman-4-one [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemos.de [chemos.de]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Ethylchroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2798518#6-ethylchroman-4-one-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com